molecular formula C7H12 B1585052 3-Heptyne CAS No. 2586-89-2

3-Heptyne

Cat. No. B1585052
CAS RN: 2586-89-2
M. Wt: 96.17 g/mol
InChI Key: KLYHSJRCIZOUHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Heptyne is typically synthesized in the lab using standard organic chemistry techniques. The process involves reacting a hexyl halide with sodium acetylide, producing 3-Heptyne as a result . This reaction is an example of an alkyne synthesis, specifically, an acetylide anion reaction .


Molecular Structure Analysis

The 3-Heptyne molecule contains a total of 18 bonds. There are 6 non-H bonds, 1 multiple bond, 1 rotatable bond, and 1 triple bond . The triple bond is located at the end of the carbon chain, meaning 3-Heptyne is a terminal alkyne .


Chemical Reactions Analysis

As an alkyne, 3-Heptyne exhibits typical alkynes’ chemical reactions such as undergoing addition reactions in the presence of suitable reagents. It can also undergo oxidation and reduction reactions, among others .


Physical And Chemical Properties Analysis

3-Heptyne is a colorless liquid at room temperature and has a faintly sweet odor . It’s less dense than water and its vapors are heavier than air. It boils at approximately 98 degrees Celsius and freezes at about -34.5 degrees Celsius .

Scientific Research Applications

Copolymerization in Gas Permeability and Selectivity

3-Heptyne has been studied in copolymerization with 2,4-dichlorophenylacetylene using tungsten-containing catalysts. This research revealed that the incorporation of 2,4-dichlorophenylacetylene in polymers with 3-heptyne decreases gas permeability but increases selectivity for certain gas mixtures. The electrical conductivities of these polymers were also investigated, indicating potential applications in materials science where selective gas permeation and electrical properties are critical (Tienkopatchev et al., 1995).

Hydrogenation Studies

Studies on the selective hydrogenation of 1-heptyne (a compound related to 3-heptyne) over Pd/Al2O3 catalysts in different solvents like isopropanol and hexane have been conducted. This research is crucial in understanding the reaction kinetics and selectivity in different environments, which can be extrapolated to similar compounds like 3-heptyne. Such studies have implications in industrial chemistry, especially in the synthesis of specific hydrocarbons (Al-Herz et al., 2012).

Platinum and Palladium Catalyzed Reactions

The use of platinum and palladium catalysts in reactions involving heptynes, including 1-heptyne, has been explored. These studies are relevant for understanding the mechanisms of hydrosilylation and cross-coupling reactions, which are essential in organic synthesis and pharmaceutical research (Denmark & Wang, 2005).

Carbonylative Coupling Research

The carbonylative coupling of 1-heptyne with anilines catalyzed by palladium and phosphine ligand has been studied, revealing insights into regioselective carbonylative coupling reactions. Such research is significant in the field of organic chemistry for developing new synthetic pathways for complex molecules (Ali et al., 2002).

Microwave Spectroscopy of Alkynes

The microwave spectroscopy of various heptynes, including 3-heptyne, provides insights into the molecular structure and bonding characteristics of these compounds. This type of research is fundamental in physical chemistry for understanding molecular interactions and properties (Fournier et al., 2008).

Safety And Hazards

3-Heptyne is categorized as a highly flammable liquid and vapor under normal conditions. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Proper personal protective equipment (PPE) is crucial when handling 3-Heptyne .

properties

IUPAC Name

hept-3-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12/c1-3-5-7-6-4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYHSJRCIZOUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC#CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10180509
Record name Hept-3-yne
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Molecular Weight

96.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Heptyne

CAS RN

2586-89-2
Record name 3-Heptyne
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hept-3-yne
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Record name Hept-3-yne
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Record name Hept-3-yne
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Record name HEPT-3-YNE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
450
Citations
GB Churchill, RK Bohn - The Journal of Physical Chemistry A, 2007 - ACS Publications
… 3-Heptyne. A molecular structure model for 3-heptyne was extrapolated from a structure … Rotational constants calculated for 3-heptyne with the gauche conformation of the propyl …
Number of citations: 9 pubs.acs.org
JA Fournier, RK Bohn, HH Michels - Journal of Molecular Spectroscopy, 2008 - Elsevier
… 3 ) 2 ), an analog of 3-heptyne with one terminal group changed … As in the case of the propyl group in 3-heptyne, the isobutyl … of 6-methyl-3-heptyne and analyze the inertial constants to …
Number of citations: 5 www.sciencedirect.com
ML Listemann, RR Schrock - Organometallics, 1985 - ACS Publications
… Second, we have tested each as a catalyst for the metathesis of 3-heptyne, determining the appropriate time required to reach equilibrium, as listed in the second column of Table II. The …
Number of citations: 325 pubs.acs.org
MA Tienkopatchev, YV Korshak, E Miranda, T Ogawa - Polymer Bulletin, 1995 - Springer
… and 3heptyne was carried out using tungsten-containing catalysts. The monomer reactivity ratios showed that the phenylacetylene was more reactive than 3-heptyne by a factor of 3.2. …
Number of citations: 7 link.springer.com
SA Krouse, RR Schrock, RE Cohen - Macromolecules, 1987 - ACS Publications
… M In fact, Mo(CfBu) (0‘Bu)3 will not react with 3-heptyne, although it will react rapidly with 1-pentyne … 3-heptyne over several hours at 25 C in benzene or toluene. The most characteristic …
Number of citations: 57 pubs.acs.org
J Fournier, RK Bohn, HH Michels - 2008 - kb.osu.edu
… 6-Methyl-3-heptyne (ethyl isobutyl acetylene, ) displays … 2-Methylpentane, 6-methyl-3-heptyne without C$\equiv$C, has … for the two conformers of 6-methyl-3-heptyne are 3282.9197(6), …
Number of citations: 3 kb.osu.edu
GB Churchill, RK Bohn - 2006 - kb.osu.edu
… 3-Heptyne (ethyl propyl acetylene) is the extended analog of pentane. We have assigned the microwave spectrum of the conformer with the propyl group in a gauche configuration: A = …
Number of citations: 2 kb.osu.edu
LG McCullough, RR Schrock - Journal of the American Chemical …, 1984 - ACS Publications
… To our surprise pure 1 does not react with 3-heptyne,9 2-butyne, or diphenylacetylene, while 2 and 3 polymerize 3-heptyne. Some initial and catalytic metathesis products of 3-heptyne …
Number of citations: 121 pubs.acs.org
MR Churchill, JW Ziller, JH Freudenberger… - …, 1984 - ACS Publications
… (3) catalyzethe metathesis of 3-heptyne or 4-nonyne. They … It reacts with 3-heptyne to produce a substantial amount of … ” would explain the polymerization of 3-heptyne by 8 and of 2-…
Number of citations: 180 pubs.acs.org
S Beer, K Brandhorst, CG Hrib, X Wu, B Haberlag… - …, 2009 - ACS Publications
… Complex 5a is able to rapidly catalyze alkyne cross-metathesis of 3-heptyne to give a statistical 1:2:1 mixture of 3-hexyne, 3-heptyne and 4-octyne. The catalytic homodimerization of 1-…
Number of citations: 132 pubs.acs.org

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